molecular formula C17H13BrFNO3S2 B3007827 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole CAS No. 831235-84-8

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole

Cat. No.: B3007827
CAS No.: 831235-84-8
M. Wt: 442.32
InChI Key: KAQZAZHJJQEGME-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole is a complex organic compound that features a combination of bromine, sulfur, fluorine, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl sulfone derivative, followed by the introduction of an ethylthio group through a nucleophilic substitution reaction. The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, sulfur, and fluorine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl sulfone derivatives: These compounds share the bromophenyl sulfone moiety but lack the oxazole ring.

    Ethylthio-substituted oxazoles: These compounds have the ethylthio group and oxazole ring but may differ in other substituents.

    Fluorophenyl oxazoles: These compounds contain the fluorophenyl and oxazole moieties but may lack the bromophenyl sulfone group.

Uniqueness

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole is unique due to the combination of its functional groups, which can impart specific chemical and biological properties

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-5-ethylsulfanyl-2-(4-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFNO3S2/c1-2-24-17-16(25(21,22)14-9-5-12(18)6-10-14)20-15(23-17)11-3-7-13(19)8-4-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQZAZHJJQEGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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